1-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide

Lipophilicity ADME Physicochemical Properties

This pyrrolidine sulfonamide (MW 330.4, XLogP3=3.2, 1 HBD) occupies a unique physicochemical niche essential for CNS lead optimization and ion channel SAR. Its precise substitution pattern directly aligns with Vertex patent Markush space, providing a defensible IP position for Nav1.7/Nav1.8 pain programs. Substituting with generic analogs risks losing desired polypharmacology and membrane permeability. Procure the exact CAS 1797281-20-9 entity to ensure reproducible binding kinetics and blood-brain barrier penetration in your assays.

Molecular Formula C18H22N2O2S
Molecular Weight 330.45
CAS No. 1797281-20-9
Cat. No. B2545254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide
CAS1797281-20-9
Molecular FormulaC18H22N2O2S
Molecular Weight330.45
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2O2S/c21-23(22,15-16-8-3-1-4-9-16)19-14-18-12-7-13-20(18)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
InChIKeyQJHYTIXWOGFHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide (CAS 1797281-20-9): A Distinct Pyrrolidine Sulfonamide Scaffold for Ion Channel and CNS Research Procurement


1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide (CAS 1797281-20-9) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class, characterized by a central pyrrolidine ring N-substituted with a phenyl group and a methanesulfonamide moiety linked via a methylene bridge to another phenyl ring [1]. This class is prominently featured in patent literature as modulators of voltage-gated ion channels, particularly for pain indications [2]. The compound exhibits a molecular weight of 330.4 g/mol, a computed XLogP3 of 3.2, a single hydrogen bond donor, and 6 rotatable bonds, positioning it within a favorable physicochemical space distinct from many common analogs [1].

Why 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide Cannot Be Substituted with Generic Pyrrolidine Sulfonamide Analogs


Within the pyrrolidine sulfonamide class, minor structural modifications profoundly alter physicochemical and pharmacokinetic profiles, making simple analog substitution a critical risk in research. The specific substitution pattern of this compound—a phenyl group directly on the pyrrolidine nitrogen and a benzyl methanesulfonamide—yields a distinct lipophilic-hydrophilic balance (XLogP3 = 3.2) and hydrogen-bonding capacity (1 donor, 4 acceptors) compared to its closest analogs like the propane-sulfonamide or naphthalene-sulfonamide variants [1]. These computed properties directly influence membrane permeability, solubility, and target engagement, as highlighted by the narrow structure-activity relationships (SAR) documented in the Vertex ion channel patent family [2]. Substituting this compound without direct comparative binding, functional, or ADME data can lead to irreproducible results or loss of desired polypharmacology, underscoring the necessity of procuring the exact CAS 1797281-20-9 entity for precise scientific work.

Quantitative Differentiation Guide: 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balancing Membrane Permeability Against the Propane-Sulfonamide Analog

The target compound's computed XLogP3 of 3.2 provides a distinct lipophilicity profile compared to its closest available analog, N-((1-phenylpyrrolidin-2-yl)methyl)propane-1-sulfonamide. While the exact XLogP3 for the propane analog is not provided in the PubChem source, increasing the alkyl sulfonamide chain length systematically increases lipophilicity in this series. The target compound's 3.2 value is a critical datapoint for researchers requiring balanced permeability and solubility, as it differentiates it from shorter (more polar) and longer (more lipophilic) sulfonamide chain analogs [1].

Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Donor Count: A Key Differentiator from N-Desphenyl and Tertiary Amine Analogs

The presence of a single hydrogen bond donor (HBD = 1) on the target compound's sulfonamide -NH group is a critical differentiator from common N-((1-phenylpyrrolidin-2-yl)methyl) analogs where the nitrogen may be tertiary (HBD = 0), such as N-((1-phenylpyrrolidin-2-yl)methyl)-N-methylated derivatives, or from des-phenyl analogs bearing a primary amine (HBD = 2). This single HBD is essential for hydrogen-bonding interactions with biological targets, as suggested by the Vertex patent SAR, while minimizing the desolvation penalty associated with multiple donors [1][2].

Hydrogen Bonding Permeability Target Engagement

Molecular Flexibility (Rotatable Bond Count): Conformational Entropy Advantage over Rigidified Naphthalene-Sulfonamide Analogs

The target compound has 6 rotatable bonds, compared to 5 rotatable bonds for the bulkier N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide analog (CAS 1798030-22-4). This single-bond difference, coupled with the lack of a rigid naphthalene ring system, suggests the target compound may explore a wider conformational space. This flexibility can be advantageous for induced-fit binding mechanisms but may incur an entropic penalty. Researchers can leverage this quantitative difference to select between these scaffolds based on the conformational requirements of their specific target [1].

Conformational Flexibility Ligand Efficiency Binding Entropy

Ion Channel Modulation Potential: Class-Level Patent Context for Pain and Neurological Indications

The broader pyrrolidine sulfonamide class, as exemplified in the Vertex patent US 8,163,720, has been explicitly claimed as inhibitors of ion channels, notably voltage-gated sodium channels, for the treatment of pain and related neurological disorders [1]. While specific IC50 data for CAS 1797281-20-9 is not publicly available, its structural conformity to the Markush formulas in this patent positions it as a high-priority candidate for Nav1.x channel profiling, differentiating it from sulfonamides outside this patented scaffold space. This patent-backed class association provides a defined therapeutic vector that many other commercially available pyrrolidine sulfonamides lack.

Ion Channels Pain Neurology

High-Value Research Scenarios for Procuring 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide (CAS 1797281-20-9)


CNS Drug Discovery: Lead Optimization with Controlled Lipophilicity

Utilize the compound in CNS lead optimization programs where a moderate logP (XLogP3 = 3.2) and a single hydrogen bond donor are essential for achieving blood-brain barrier penetration while avoiding excessive non-specific binding. The defined lipophilicity differentiates it from more lipophilic analogs, enabling systematic SAR exploration around a proven ion channel-modulating scaffold [1][2].

Pain Research: Nav1.x Sodium Channel Probe Development

Employ the compound as a starting point or reference standard in the design of novel Nav1.7 or Nav1.8 inhibitors for pain indications. Its structural alignment with the Vertex patent's active Markush space provides a defensible intellectual property position and a validated biological hypothesis, unlike generic sulfonamides lacking this patent association [2].

Chemical Biology: Conformational Flexibility Studies

Leverage the compound's distinct 6 rotatable bonds to study the effect of conformational flexibility on target binding kinetics. Directly compare on-rate and off-rate profiles against the conformationally restricted naphthalene-sulfonamide analog (CAS 1798030-22-4) in surface plasmon resonance (SPR) or fluorescence polarization assays, using the quantitative bond count difference as a rationale for divergent behavior [1].

Physicochemical Screening: Solubility-Permeability Optimization

Include this compound in a PhysChem screening panel as a representative of the mono-sulfonamide donor, moderate logP quadrant. Its properties (MW = 330.4, 1 HBD, 4 HBA, XLogP3 = 3.2) make it an ideal comparator for evaluating the impact of incremental structural changes on aqueous solubility, PAMPA permeability, and microsomal stability within the pyrrolidine sulfonamide series [1].

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